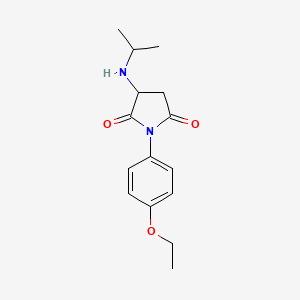

1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione

Description

Historical Development of Pyrrolidine Derivatives in Research Context

The exploration of pyrrolidine derivatives dates to the early 20th century, with the isolation of natural alkaloids such as hygrine and nicotine, which highlighted the biological activity of five-membered nitrogen heterocycles. The synthetic accessibility of pyrrolidine, first achieved via cyclization of 1,4-diamines or catalytic hydrogenation of pyrrole, paved the way for systematic studies on its pharmacological potential. By the 1970s, the discovery of proline’s role in protein structure and the development of racetam nootropics (e.g., piracetam) demonstrated the scaffold’s adaptability for central nervous system applications.

A pivotal advancement occurred with the introduction of pyrrolidine-2,5-diones (succinimide analogs) in the 1980s. These compounds combined the conformational rigidity of cyclic imides with the hydrogen-bonding capacity of carbonyl groups, enabling selective enzyme inhibition. For instance, ethosuximide, an antiepileptic agent, validated the therapeutic utility of this scaffold.

Evolution of Pyrrolidine-2,5-dione as a Pharmacological Scaffold

Pyrrolidine-2,5-diones have evolved into a privileged scaffold due to their dual hydrogen-bond acceptors (C=O groups) and capacity for stereochemical diversification. Key milestones include:

- Enzyme Inhibition : Derivatives such as 3-chloro-1-aryl pyrrolidine-2,5-diones demonstrated nanomolar inhibition of carbonic anhydrase isoforms (e.g., compound 71c , K~i~ = 10.64 nM for hCA II).

- Anticancer Activity : CXCR4 antagonists like compound 51a (IC~50~ = 79 nM) utilized the scaffold’s rigidity to block chemokine receptor signaling, reducing tumor metastasis in vivo.

- Anti-inflammatory Applications : Michael adducts (e.g., 74a–e ) showed dual COX-2/5-LOX inhibition, with IC~50~ values comparable to diclofenac.

The scaffold’s pseudorotation allows substituents to adopt optimal orientations for target engagement, while the imide group enhances membrane permeability—a critical factor in CNS drug design.

Research Context and Significance of 1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione

This compound (C~15~H~20~N~2~O~3~, MW 276.33 g/mol) incorporates two pharmacophoric elements:

- 4-Ethoxyphenyl Group : Enhances lipophilicity and π-π stacking potential, often linked to improved blood-brain barrier penetration.

- Isopropylamino Substituent : Introduces steric bulk and hydrogen-bond donor capacity, potentially modulating receptor selectivity.

While direct biological data for this compound remain unpublished, structural analogs provide mechanistic insights. For example, N-aryl pyrrolidine-2,5-diones with bicyclic substituents (e.g., quinoline) showed potent carbonic anhydrase inhibition (K~i~ < 25 nM), suggesting that the 4-ethoxyphenyl moiety in the target compound could similarly optimize target binding.

Positioning Within the Broader Heterocyclic Chemistry Research Landscape

Pyrrolidine-2,5-diones occupy a unique niche among nitrogen heterocycles:

| Feature | Pyrrolidine-2,5-dione | Piperidine | Pyrrole |

|---|---|---|---|

| Ring Saturation | Saturated | Saturated | Unsaturated |

| Hybridization | sp³ | sp³ | sp² |

| Conformational Flexibility | High (pseudorotation) | Moderate | Low |

| Hydrogen-Bond Capacity | 2 acceptors | 1 acceptor | 1 acceptor |

This table highlights the scaffold’s superiority in three-dimensional coverage compared to planar heterocycles like pyrrole. Recent trends emphasize spiro- and fused-ring derivatives to further restrict conformation, as seen in spiro-pyrrolidine-cholesterol conjugates with antimicrobial activity. The target compound’s isopropylamino group aligns with strategies to reduce basicity and mitigate off-target effects (e.g., hERG inhibition), a challenge noted in earlier pyrrolidine-based candidates.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(propan-2-ylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-4-20-12-7-5-11(6-8-12)17-14(18)9-13(15(17)19)16-10(2)3/h5-8,10,13,16H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPPQCGLABCQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and isopropylamine.

Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Synthetic Routes: One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with isopropylamine to form an intermediate Schiff base, which is then cyclized to yield the desired pyrrolidine-2,5-dione compound.

Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione has been investigated for its pharmacological properties. Its structure suggests potential activity in various therapeutic areas, particularly in the development of drugs targeting neurological and psychiatric disorders.

Case Study:

A study published in a peer-reviewed journal explored the compound's efficacy in modulating neurotransmitter systems. The results indicated that it could act as a selective modulator of serotonin receptors, which are crucial in treating conditions like depression and anxiety .

Organic Synthesis

The compound serves as an intermediate in organic synthesis processes. Its unique structure allows for the introduction of various functional groups, making it a versatile building block for synthesizing more complex molecules.

Data Table: Synthesis Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Reflux with alkyl halides | 85 | |

| Acylation | Acid chloride in pyridine | 90 | |

| Reduction | LiAlH4 in THF | 75 |

Research has shown that this compound exhibits notable biological activities, including anti-inflammatory and antioxidant properties. These activities are being studied for their implications in treating chronic diseases.

Case Study:

In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in human cell lines, suggesting its potential as an antioxidant agent .

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between 1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione and related pyrrolidine-2,5-dione derivatives:

*Estimated based on substituent contributions.

Key Observations:

- Substituent Diversity : The 4-ethoxyphenyl group distinguishes the compound from indole-containing derivatives (e.g., 4f) and azabicyclo structures (e.g., procymidone) .

- Polar Surface Area (PSA): The isopropylamino group (secondary amine) and ethoxyphenyl ether likely confer a moderate PSA (~80–100 Ų), aligning with ’s criteria for oral bioavailability (PSA ≤ 140 Ų) . This contrasts with sulfanylundecanoyl derivatives, which may have higher PSA due to thioether and carboxylate groups .

Pharmacological and Physicochemical Properties

Bioavailability and Permeability

- Rotatable Bonds : With ~4 rotatable bonds, the compound may exhibit better membrane permeation than analogs like 4f (rotatable bonds >10 due to propyl-piperidine linkages) .

Functional Comparisons

- CNS Targeting: Unlike indole-containing analogs (e.g., 4f) targeting 5-HT1A and SERT , the isopropylamino group in the target compound may favor interactions with adrenergic or dopaminergic receptors.

- Enzyme Inhibition : The pyrrolidine-2,5-dione core is shared with fungicides like procymidone , but the absence of dichlorophenyl substituents in the target compound likely reduces antifungal activity.

Biological Activity

1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione, also known as 1-(4-ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-quinone, is a compound that has garnered interest due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives and has a molecular formula of C15H20N2O3 with a molecular weight of 276.33 g/mol .

Chemical Structure

The structure of this compound features a pyrrolidine ring with an ethoxyphenyl and isopropylamino substituent. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It potentially modulates receptor activities, influencing neurotransmitter signaling.

- Gene Expression Alteration : The compound could affect gene expression related to various biological processes.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit promising anticancer properties. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, including:

- TK-10 (renal cancer)

- HT-29 (colon cancer)

In studies, these compounds demonstrated EC50 values significantly lower than standard chemotherapeutics, indicating higher potency .

Antimicrobial Properties

The compound's derivatives have also been evaluated for their antimicrobial activity. Preliminary studies suggest that they possess moderate antibacterial and antifungal properties. For example:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Antibacterial | 32 µg/mL |

| Derivative B | Antifungal | 16 µg/mL |

These findings highlight the potential use of such compounds in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research suggests that modifications in the ethoxy and isopropyl groups can significantly influence the potency and selectivity of the compounds. For example:

- Altering the Ethoxy Group : Changing it to a methoxy group can enhance receptor binding affinity.

- Varying the Amino Substituent : Substituting isopropyl with other alkyl groups may affect enzyme inhibition rates.

Q & A

Q. What are the common synthetic routes for 1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione?

- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving amines, aldehydes, and activated carbonyl derivatives. For example, a three-component reaction using aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes has been employed for analogous pyrrolidine-2,5-diones . Alkynylation strategies, such as Sonogashira coupling or copper-catalyzed reactions, are also viable for introducing ethoxyphenyl or isopropylamino groups . Key steps include cyclization under acidic or basic conditions and purification via column chromatography or recrystallization.

Q. How is the structural characterization of this compound typically performed?

- Methodological Answer : Structural confirmation relies on X-ray crystallography for unambiguous determination of stereochemistry and molecular packing . Spectroscopic techniques include:

- 1H/13C NMR : To identify proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm) and carbonyl signals (δ 170–175 ppm).

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C of ethoxy groups) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

Q. What analytical techniques ensure purity and consistency in batch synthesis?

- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm) and C18 columns. Thermal stability is evaluated via differential scanning calorimetry (DSC) to detect decomposition points. Residual solvents are quantified via gas chromatography (GC), while elemental analysis (EA) verifies C/H/N ratios within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states to identify energy barriers. The ICReDD approach integrates reaction path searches with experimental feedback, narrowing optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error experimentation . For example, solvent effects on cyclization efficiency can be modeled using COSMO-RS theory.

Q. How to resolve contradictions between experimental and computational data in reaction mechanisms?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted intermediates. A feedback loop combining experimental kinetics (e.g., time-resolved NMR) and computational dynamics (e.g., ab initio molecular dynamics) is critical. For instance, if DFT predicts a low-energy intermediate not observed experimentally, in situ FTIR or Raman spectroscopy can validate transient species .

Q. What strategies improve regioselectivity in functionalizing the pyrrolidine-2,5-dione core?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For the 3-position isopropylamino group, bulky bases (e.g., DIPEA) favor nucleophilic attack at the less hindered carbonyl. Introducing directing groups (e.g., halogens) on the phenyl ring can bias electrophilic substitution via resonance effects . Computational electrostatic potential maps (ESP) guide site-specific modifications.

Q. How to address purification challenges in hydrophilic derivatives of this compound?

- Methodological Answer : Hydrophilic variants require mixed-mode chromatography (e.g., C18 with ion-pairing agents like TFA) or hydrophilic interaction liquid chromatography (HILIC). Crystallization can be optimized using solvent screens (e.g., ethanol/water gradients) guided by Hansen solubility parameters. Design of experiments (DoE) with variables like temperature and antisolvent ratios maximizes yield .

Q. What methodologies elucidate the biological mechanism of action for derivatives?

- Methodological Answer : Mechanism studies involve:

- Molecular docking : To predict binding affinities with target proteins (e.g., kinases or GPCRs).

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions.

- Cellular assays : siRNA knockdown or CRISPR-Cas9 to validate target pathways. For example, derivatives with fluorophenyl groups (analogous to ) can be tested for antimicrobial activity via minimum inhibitory concentration (MIC) assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.